6-nitro-1H-quinazolin-4-one
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Overview
Description
6-nitro-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The nitro group at the 6-position of the quinazolinone ring imparts unique chemical properties to this compound, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-1H-quinazolin-4-one typically involves a multi-step process. One common method starts with the condensation of anthranilic acid with formamide to form 3(H)-quinazolin-4-one. This intermediate is then nitrated using a nitriding compound to introduce the nitro group at the 6-position. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions
6-nitro-1H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst.
Nitrating Agents: Concentrated nitric acid, sulfuric acid.
Substituting Agents: Amines, thiols.
Major Products Formed
Reduction: 6-amino-1H-quinazolin-4-one.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-nitro-1H-quinazolin-4-one varies depending on its application:
Comparison with Similar Compounds
Similar Compounds
6-amino-1H-quinazolin-4-one: Similar structure but with an amino group instead of a nitro group.
2,3-disubstituted quinazolinones: Variations in the substitution pattern on the quinazolinone ring.
Uniqueness
6-nitro-1H-quinazolin-4-one is unique due to the presence of the nitro group at the 6-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and chemical entities .
Properties
IUPAC Name |
6-nitro-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8-6-3-5(11(13)14)1-2-7(6)9-4-10-8/h1-4H,(H,9,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBNCKURXDGQCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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